Cas no 62369-72-6 (2-alpha,3-beta,23-trihydroxy-olean-12-en-28-oic acid-28-O-beta-D-glucopyranoside)

2-alpha,3-beta,23-trihydroxy-olean-12-en-28-oic acid-28-O-beta-D-glucopyranoside Chemical and Physical Properties
Names and Identifiers
-
- 2-alpha,3-beta,23-trihydroxy-olean-12-en-28-oic acid-28-O-beta-D-glucopyranoside
- 2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside
- 2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucoside
- arjunolic acid-28-O-glucoside
- beta-D-glucopyranosyl 2beta,3alpha,23-trihydroxyolean-12-en-28-oate
- beta-D-glucopyranosyl-2alpha,3beta,23-trihydroxyolean-12-en-28-oate
- 2α,3β,23-Trihydroxyolean-12-en-28-oic acid β-D-glucopyranosyl ester
- Arjunglucoside II
- 2,3,23-Trihydroxy-12-oleanen-28-oic acid; (2α,3β)-form, β-D-Galactopyranosyl ester
- (+)-Arjunoglucoside II
- 2,3,23-Trihydroxy-12-oleanen-28-oic acid; (2α,3β)-form, β-D-Glucopyranosyl ester
- Arjunoglucoside II
- CHEMBL3907306
- 2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopynoside
- FS-6864
- 1-O-[2alpha,3beta,23-trihydroxy-28-oxoolean-12-en-28-yl]-beta-D-glucopyranose
- CHEBI:67948
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- 2alpha,3beta,23-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester
- SCHEMBL21571936
- DTXSID901316386
- AKOS040761374
- Q27136425
- CS-0149280
- 62369-72-6
- HY-N8872
- (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (4aS,6aS,6bR,8aR,9R,10R,11R,12aR,12bR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate
- DA-61211
-
- Inchi: InChI=1S/C36H58O10/c1-31(2)11-13-36(30(44)46-29-27(42)26(41)25(40)22(17-37)45-29)14-12-34(5)19(20(36)15-31)7-8-24-32(3)16-21(39)28(43)33(4,18-38)23(32)9-10-35(24,34)6/h7,20-29,37-43H,8-18H2,1-6H3/t20-,21+,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34+,35+,36-/m0/s1
- InChI Key: CJHYKSSBQRABTM-XJWBRSAFSA-N
- SMILES: CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C
Computed Properties
- Exact Mass: 650.40299804g/mol
- Monoisotopic Mass: 650.40299804g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 46
- Rotatable Bond Count: 5
- Complexity: 1240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 15
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 177Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.3±0.1 g/cm3
- Boiling Point: 744.5±60.0 °C at 760 mmHg
- Flash Point: 224.7±26.4 °C
- Vapor Pressure: 0.0±5.6 mmHg at 25°C
2-alpha,3-beta,23-trihydroxy-olean-12-en-28-oic acid-28-O-beta-D-glucopyranoside Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
2-alpha,3-beta,23-trihydroxy-olean-12-en-28-oic acid-28-O-beta-D-glucopyranoside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A41380-5mg |
2-alpha,3-beta,23-trihydroxy-olean-12-en-28-oic acid-28-O-beta-D-glucopyranoside |
62369-72-6 | ,96.0% | 5mg |
¥5280.0 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3448-5 mg |
Arjunglucoside II |
62369-72-6 | 5mg |
¥4336.00 | 2022-04-26 | ||
ChemFaces | CFN89144-5mg |
Arjunglucoside II |
62369-72-6 | >=98% | 5mg |
$413 | 2023-09-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A41380-5 mg |
2-alpha,3-beta,23-trihydroxy-olean-12-en-28-oic acid-28-O-beta-D-glucopyranoside |
62369-72-6 | 5mg |
¥4480.0 | 2021-09-10 | ||
ChemFaces | CFN89144-5mg |
Arjunglucoside II |
62369-72-6 | >=98% | 5mg |
$413 | 2021-07-22 | |
TargetMol Chemicals | TN3448-5mg |
Arjunglucoside II |
62369-72-6 | 5mg |
¥ 4336 | 2024-07-20 | ||
TargetMol Chemicals | TN3448-5 mg |
Arjunglucoside II |
62369-72-6 | 98% | 5mg |
¥ 4,336 | 2023-07-11 | |
A2B Chem LLC | AH06775-5mg |
2α,3β,23-Trihydroxyolean-12-en-28-oic acid β-D-glucopyranosyl ester |
62369-72-6 | 96.0% | 5mg |
$660.00 | 2024-04-19 |
2-alpha,3-beta,23-trihydroxy-olean-12-en-28-oic acid-28-O-beta-D-glucopyranoside Related Literature
-
Zixin Lin,Yingpeng Tong,Na Li,Ziping Zhu,Junmin Li RSC Adv. 2020 10 37168
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Luqman Jameel Rather,Shahid-ul-Islam,Mudsser Azam,Mohd Shabbir,Mohd Nadeem Bukhari,Mohammad Shahid,Mohd Ali Khan,Qazi Mohd. Rizwanul Haque,Faqeer Mohammad RSC Adv. 2016 6 39080
Additional information on 2-alpha,3-beta,23-trihydroxy-olean-12-en-28-oic acid-28-O-beta-D-glucopyranoside
Introduction to 2-alpha,3-beta,23-trihydroxy-olean-12-en-28-oic acid-28-O-beta-D-glucopyranoside (CAS No. 62369-72-6)
2-alpha,3-beta,23-trihydroxy-olean-12-en-28-oic acid-28-O-beta-D-glucopyranoside, identified by its CAS number 62369-72-6, is a structurally complex and biologically significant compound that has garnered considerable attention in the field of natural product chemistry and pharmaceutical research. This triterpenoid glycoside, derived from the oleanane skeleton, exhibits a unique arrangement of hydroxyl and carboxyl groups, making it a promising candidate for further investigation in drug discovery and therapeutic applications.
The compound belongs to the class of oleanolic acid derivatives, which are known for their diverse pharmacological properties. The presence of multiple hydroxyl groups at the C-2, C-3, and C-23 positions, along with the esterification at the C-28 position and the glycosidic linkage to beta-D-glucopyranoside, contributes to its intricate molecular structure. This complexity not only influences its chemical reactivity but also plays a crucial role in its biological interactions.
In recent years, there has been growing interest in triterpenoid glycosides due to their potential therapeutic benefits. These compounds have been shown to possess anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Among them, 2-alpha,3-beta,23-trihydroxy-olean-12-en-28-oic acid-28-O-beta-D-glucopyranoside has emerged as a particularly intriguing molecule due to its structural features and preliminary biological activities.
One of the most notable aspects of this compound is its ability to modulate various cellular pathways. Studies have suggested that it may interact with multiple targets involved in inflammation and cancer progression. For instance, research indicates that it can inhibit the activity of certain kinases and transcription factors that are crucial for tumor growth and metastasis. Additionally, its antioxidant properties make it a candidate for treating oxidative stress-related diseases.
The glycosidic moiety in 2-alpha,3-beta,23-trihydroxy-olean-12-en-28-oic acid-28-O-beta-D-glucopyranoside is particularly significant as it can influence the compound's solubility and bioavailability. This feature is essential for drug development, as it determines how effectively the compound can be absorbed and utilized by the body. Recent advancements in glycosylation techniques have allowed researchers to modify these sugar moieties to enhance pharmacokinetic profiles.
Recent clinical trials have begun to explore the potential of triterpenoid glycosides in treating chronic diseases. While 2-alpha,3-beta,23-trihydroxy-olean-12-en-28-oic acid-28-O-beta-D-glucopyranoside has not yet entered large-scale clinical trials, preclinical studies have shown promising results in animal models. These studies have highlighted its potential in reducing inflammation and inhibiting tumor growth without significant side effects.
The synthesis of 2-alpha,3-beta,23-trihydroxy-olean-12-en-28-oic acid-28-O-beta-D-glucopyranoside is a challenging task due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound in sufficient quantities for research purposes. Techniques such as enzymatic glycosylation and chemoenzymatic synthesis have been particularly useful in achieving high yields and purity.
The chemical properties of this compound also make it a valuable tool for mechanistic studies. Researchers are using spectroscopic methods such as NMR and mass spectrometry to elucidate its structure and understand how it interacts with biological targets. These studies are crucial for developing more effective derivatives with improved pharmacological properties.
In conclusion,2-alpha,3-beta,23-trihydroxy-olean-12-en-28-oic acid-28-O-beta-D-glucopyranoside (CAS No. 62369-72-6) represents a significant advancement in natural product chemistry and drug discovery. Its unique structure and promising biological activities make it a compelling candidate for further research. As our understanding of its mechanisms of action continues to grow,triterpenoid glycosides like this one are likely to play an increasingly important role in developing novel therapeutics for various diseases.
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